
3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is an organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide typically involves the formation of the tetrazole ring through a [3+2] cycloaddition reaction between an azide and a nitrile. One common method involves the reaction of 3-methylbenzonitrile with sodium azide in the presence of a suitable catalyst . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields . The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
3-Methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-Phenyltetrazole: Similar in structure but lacks the methyl group on the benzene ring.
1-Phenyl-1H-tetrazole: Similar tetrazole ring but with different substitution patterns on the benzene ring.
Uniqueness: 3-Methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity . The specific substitution pattern can enhance its ability to interact with molecular targets and improve its pharmacokinetic properties .
Propriétés
Numéro CAS |
651769-91-4 |
|---|---|
Formule moléculaire |
C15H13N5O |
Poids moléculaire |
279.30 g/mol |
Nom IUPAC |
3-methyl-N-phenyl-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O/c1-10-9-11(7-8-13(10)14-17-19-20-18-14)15(21)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,21)(H,17,18,19,20) |
Clé InChI |
FOYNECCTSNXZPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


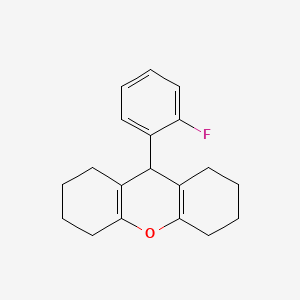

![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
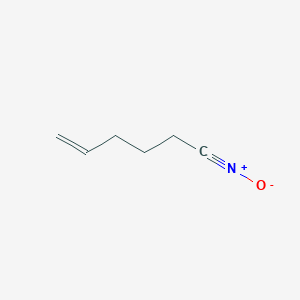

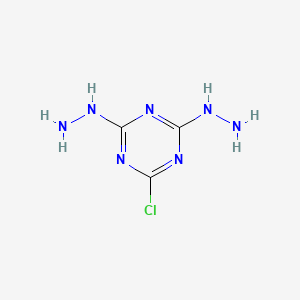
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
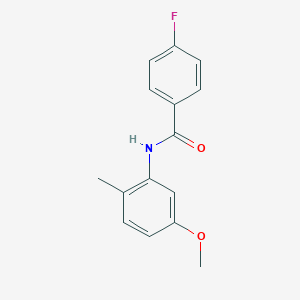
![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)
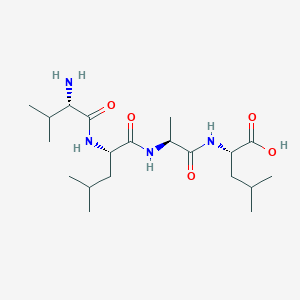
![2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B12537665.png)
